molecular formula C12H2Cl8 B1207136 2,2',3,3',4,4',6,6'-Octachlorobiphenyl CAS No. 33091-17-7

2,2',3,3',4,4',6,6'-Octachlorobiphenyl

Cat. No. B1207136
CAS RN: 33091-17-7
M. Wt: 429.8 g/mol
InChI Key: YPDBBDKYNWRFMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2',3,3',4,4',6,6'-Octachlorobiphenyl is achieved through the Cadogan coupling reaction, involving commercially available or synthetic chlorinated anilines in the presence of excess chlorinated benzenes and isoamyl nitrite. A specific approach to synthesize this compound, along with its isomers, was documented by Mullin et al. (1981), where 2, 3, 4, 6-Tetrachloraniline was prepared via the chlorination of 2, 4, 5-trichloroaniline. These synthetic PCBs were characterized using proton magnetic resonance and mass spectra, with their purity determined through gas chromatographic analyses. This synthesis process is instrumental in creating standards for identifying PCBs in environmental samples, including human breast milk and commercial PCB preparations (Mullin et al., 1981).

Molecular Structure Analysis

The molecular structure of chlorinated biphenyls, including 2,2',3,3',4,4',6,6'-Octachlorobiphenyl, has been studied through various analytical techniques. The crystal structure and molecular configuration investigations typically involve X-ray diffraction methods, providing insights into the compound's arrangement and intermolecular interactions. For example, studies on related chlorinated compounds and their crystal structures have demonstrated the importance of intramolecular hydrogen bonding and the conformational stability provided by chlorination (Wu et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 2,2',3,3',4,4',6,6'-Octachlorobiphenyl encompass a range of interactions, including its synthesis and potential degradation pathways. The reactivity and stability of such compounds are influenced by their chlorination pattern, which impacts their environmental persistence and bioaccumulation potential. For instance, the synthesis and characterization of similar chlorinated compounds have shown how structural features, such as chlorination level and molecular configuration, affect their reactivity and potential applications (Kumar et al., 2016).

Physical Properties Analysis

The physical properties of 2,2',3,3',4,4',6,6'-Octachlorobiphenyl, such as solubility, melting point, and vapor pressure, are crucial for understanding its environmental behavior. These properties are determined by the compound's molecular structure and degree of chlorination. Analytical techniques like gas chromatography and mass spectrometry are employed to assess these physical characteristics, aiding in the evaluation of the compound's environmental mobility and persistence.

Chemical Properties Analysis

The chemical properties of 2,2',3,3',4,4',6,6'-Octachlorobiphenyl, including its reactivity, stability, and affinity for biological receptors, are influenced by its chlorinated biphenyl structure. Studies on PCBs have highlighted the significance of chlorine substitution patterns in determining the compound's toxicity, bioaccumulation, and environmental fate. Research on similar chlorinated organic compounds provides insights into the mechanisms of action, potential environmental impacts, and strategies for remediation and degradation (Dhakal et al., 2019).

Scientific Research Applications

Characteristics and Stability

Researchers have prepared and characterized various polychlorinated biphenyls (PCBs) including 2,2',3,3',4,4',6,6'-octachlorobiphenyls. The study focused on the rotational stability of enantiomers of PCBs, predicting that enantiomers of certain PCBs with axial chirality would be stable at room temperature (Püttmann, Oesch, Robertson, & Mannschreck, 1986).

Chiral Effects on Drug-Metabolizing Enzymes

In a study on the chiral effects of PCBs, including 2,2',3,3',4,4',6,6'-octachlorobiphenyl, it was found that racemic octachlorobiphenyl and its individual enantiomers were weak inducers of cytochrome P-450, an important enzyme in drug metabolism. This study provides insights into the differential potency of PCB enantiomers on biological systems (Püttmann, Mannschreck, Oesch, & Robertson, 1989).

Henry's Law Constants and Environmental Behavior

A study measured the Henry's law constants for various PCB congeners, including 2,2',3,3',4,4',6,6'-octachlorobiphenyl, at different temperatures. This research is significant for understanding the environmental behavior of PCBs, particularly their phase change between gaseous and dissolved states (Bamford, Poster, & Baker, 2000).

Solubility in Water/Alcohol Mixtures

The solubility of various PCBs, including 2,2',3,3',4,4',6,6'-octachlorobiphenyl, was investigated in mixtures of water and n-alcohols. This study contributes to understanding the solubility behavior of PCBs in different solvent systems, which is crucial for environmental and chemical engineering applications (Li & Andren, 1994).

Tissue Distribution and Effects

Research on the distribution of various chlorobiphenyls, including 2,2',3,3',4,4',6,6'-octachlorobiphenyl, in hematopoietic tissues of animals revealed significant accumulation and potential biological effects. This study is important for understanding the impact of PCBs on biological tissues and health (Beran, Brandt, & Slanina, 1983).

Mechanism of Action

Target of Action

2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl is a type of polychlorinated biphenyl (PCB) that primarily targets the xenobiotic chemical metabolizing enzymes . These enzymes play a crucial role in the metabolism and elimination of foreign substances from the body.

Biochemical Pathways

It is known that the compound’s interaction with xenobiotic metabolizing enzymes can influence various metabolic pathways, leading to downstream effects on the body’s ability to process and eliminate foreign substances .

Pharmacokinetics

Like other pcbs, it is known to have a high degree of bioaccumulation due to its lipophilic nature . This means that the compound can accumulate in the body over time, potentially leading to harmful health effects.

Result of Action

The molecular and cellular effects of 2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl’s action are largely related to its impact on xenobiotic metabolizing enzymes. By influencing these enzymes, the compound can affect the body’s ability to metabolize and eliminate various foreign substances . In some cases, this can lead to toxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl. For instance, the compound’s lipophilic nature means that it can accumulate in fatty tissues, which can influence its bioavailability and effects . Additionally, the compound’s stability and action can be affected by factors such as temperature, pH, and the presence of other substances in the environment.

Safety and Hazards

2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl is a polychlorinated biphenyl that is toxic to children’s health . It is an organic pollutant that affects testosterone production and semen viability in foxes morphology during mating . It was found to bioaccumulate and cause harmful health effects .

Future Directions

As 2,2’,3,3’,4,4’,6,6’-Octachlorobiphenyl is a type of PCB that has been banned due to its harmful health effects, future research may focus on methods for its safe disposal or degradation, as well as further understanding its impact on human health and the environment .

properties

IUPAC Name

1,2,3,5-tetrachloro-4-(2,3,4,6-tetrachlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl8/c13-3-1-5(15)9(17)11(19)7(3)8-4(14)2-6(16)10(18)12(8)20/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDBBDKYNWRFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074134
Record name 2,2',3,3',4,4',6,6'-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',4,4',6,6'-Octachlorobiphenyl

CAS RN

33091-17-7
Record name 2,2',3,3',4,4',6,6'-Octachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033091177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,4',6,6'-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,4',6,6'-OCTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/600RQQ4YVA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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